4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid

Description

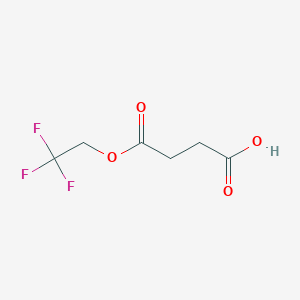

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid is a fluorinated carboxylic acid derivative characterized by a ketone group at the 4-position and a trifluoroethoxy substituent. The trifluoroethoxy group (CF₃CH₂O−) imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound has been explored in pharmaceutical and agrochemical research due to fluorine’s ability to modulate bioactivity and physicochemical properties.

Properties

IUPAC Name |

4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFVNIMFBIHCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Oxo Position

The 4-oxo butanoic acid scaffold is versatile, with substituents significantly altering properties and applications. Below is a comparison with key analogs:

Key Observations :

- Trifluoroethoxy vs.

- Heterocyclic vs. Aromatic Substituents : Thienyl and biphenyl groups introduce π-π interactions, useful in targeting aromatic enzyme pockets, whereas trifluoroethoxy’s electron-withdrawing nature may enhance stability against oxidative metabolism .

Physicochemical Properties

- Solubility: Trifluoroethoxy derivatives typically exhibit lower water solubility than non-fluorinated analogs (e.g., 4-oxo-phenethyloxy: soluble in ethanol/DMF ) due to fluorine’s hydrophobicity.

- Acidity : The electron-withdrawing CF₃ group increases the acidity of the carboxylic acid (pKa ~2–3), enhancing ionization at physiological pH and influencing bioavailability .

Biological Activity

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a butanoic acid backbone with a trifluoroethoxy substituent, which significantly influences its chemical behavior and biological activity. The unique structural characteristics imparted by the trifluoromethyl group enhance its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Chemical Structure

The molecular structure of this compound includes:

- Functional Groups : A ketone and a carboxylic acid.

- Trifluoroethoxy Group : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to proteins and enzymes, potentially leading to inhibition of their activity.

Case Studies

-

Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Cytotoxicity Against Cancer Cell Lines : The compound was evaluated for cytotoxic effects on MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cell lines using an MTT assay.

Cell Line IC50 (µM) MCF-7 15 Hek293 45 - Enzyme Inhibition Studies : Molecular docking studies revealed that the compound interacts with cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting a potential role in inflammation modulation.

Interaction Studies

Interaction studies have focused on understanding how this compound behaves in biological systems. These studies are crucial for assessing its safety profile and efficacy as a pharmaceutical agent.

Key Findings:

- The compound forms hydrogen bonds with key amino acid residues in target enzymes.

- The presence of fluorine atoms enhances binding through strong electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.